

Solubility of 1-chloropentan-2-one in various solvents

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Compound of Interest

Compound Name: 1-Chloropentan-2-one

Cat. No.: B1354079

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Solubility of 1-chloropentan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1-chloropentan-2-one**. Due to the limited availability of specific experimental quantitative data in publicly accessible literature, this document focuses on predicted solubility based on physicochemical principles and provides a detailed experimental protocol for its empirical determination.

Introduction to 1-chloropentan-2-one

1-Chloropentan-2-one (CAS No: 19265-24-8) is a halogenated ketone with the molecular formula C_5H_9ClO . Its structure, featuring a polar carbonyl group, a carbon-chlorine bond, and a propyl chain, influences its solubility characteristics. An understanding of its solubility in various solvents is critical for applications in organic synthesis, reaction kinetics, and downstream processing in pharmaceutical and chemical research.

Physicochemical Properties

A summary of key physicochemical properties for **1-chloropentan-2-one** is presented below. These values, primarily calculated, offer insights into its expected solubility behavior.

Property	Value	Source
Molecular Weight	120.58 g/mol	[1]
log ₁₀ (Water Solubility) (mol/L)	-1.35 (Calculated)	[2]
logP (Octanol/Water)	1.594 (Calculated)	[2][3]
Boiling Point	405.10 K (Calculated)	[2]

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the calculated physicochemical properties, a predicted solubility profile for **1-chloropentan-2-one** in a range of common laboratory solvents is provided. The positive logP value suggests a preference for lipophilic (organic) environments over aqueous media. Ketones are generally soluble in a wide array of organic solvents.[4][5][6][7]

Solvent	Solvent Type	Predicted Solubility	Rationale
Water	Highly Polar Protic	Low	The hydrophobic propyl chain and the chloro group are expected to limit solubility despite the polar carbonyl group. The calculated $\log_{10}WS$ of -1.35 supports this prediction. [2]
Methanol	Polar Protic	Soluble	The polarity of methanol and its ability to engage in dipole-dipole interactions with the carbonyl group suggest good solubility.
Ethanol	Polar Protic	Soluble	Similar to methanol, ethanol's polarity should facilitate the dissolution of 1-chloropentan-2-one.
Acetone	Polar Aprotic	Miscible	As a ketone itself, acetone is expected to be an excellent solvent for 1-chloropentan-2-one due to similar intermolecular forces.
Dichloromethane	Polar Aprotic	Soluble	The presence of the chlorine atom in 1-chloropentan-2-one suggests favorable

interactions with a chlorinated solvent like dichloromethane.

Tetrahydrofuran (THF) Polar Aprotic Soluble

THF is a versatile solvent for a wide range of organic compounds and is expected to readily dissolve 1-chloropentan-2-one.

Ethyl Acetate Moderately Polar Aprotic Soluble

The ester functionality of ethyl acetate can interact with the carbonyl group of the solute, promoting solubility.

Acetonitrile Polar Aprotic Soluble

The polar nature of acetonitrile should allow for good solvation of the polar functionalities in 1-chloropentan-2-one.

Toluene Nonpolar Aprotic Soluble

While toluene is nonpolar, the presence of the propyl chain in 1-chloropentan-2-one should allow for sufficient van der Waals interactions to enable solubility.

Hexane Nonpolar Aprotic Moderately Soluble

The nonpolar nature of hexane will primarily interact with the alkyl chain of the

solute. The polar carbonyl and chloro groups may limit miscibility.

Diethyl Ether	Moderately Polar Aprotic	Soluble	Diethyl ether is a good solvent for many organic compounds and is expected to dissolve 1-chloropentan-2-one.
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Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **1-chloropentan-2-one** in various solvents using the isothermal shake-flask method. This method is considered a reliable technique for determining the equilibrium solubility of a compound.

Objective: To quantitatively determine the solubility of **1-chloropentan-2-one** in a selected range of solvents at a controlled temperature.

Materials:

- **1-Chloropentan-2-one** (high purity)
- Selected solvents (analytical grade or higher)
- Volumetric flasks
- Analytical balance
- Thermostatically controlled shaker or water bath
- Centrifuge
- Gas chromatograph with a suitable detector (e.g., FID or MS) or a calibrated HPLC system
- Syringes and syringe filters (e.g., 0.22 µm PTFE)

- Scintillation vials or other suitable containers with airtight seals

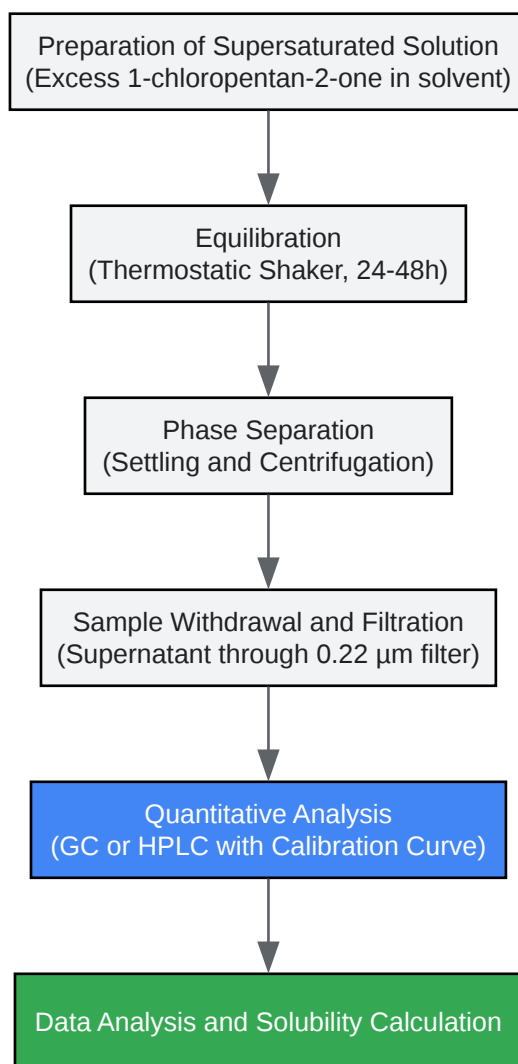
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **1-chloropentan-2-one** to a known volume of the selected solvent in a sealed vial. The excess solute should be visually apparent to ensure saturation.
 - Prepare samples in triplicate for each solvent.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium, but 24 to 48 hours is typical.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess undissolved solute to settle.
 - To ensure complete separation of the undissolved phase, centrifuge the vials at a moderate speed.
- Sample Withdrawal and Dilution:
 - Carefully withdraw an aliquot of the clear supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic undissolved droplets.
 - Record the exact weight of the transferred aliquot.

- Dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
- Quantitative Analysis:
 - Analyze the diluted samples using a pre-calibrated gas chromatograph (GC) or high-performance liquid chromatograph (HPLC).
 - Prepare a calibration curve using standard solutions of **1-chloropentan-2-one** of known concentrations.
 - Determine the concentration of **1-chloropentan-2-one** in the diluted samples by comparing their instrumental response to the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of **1-chloropentan-2-one** in the original saturated solution, taking into account the dilution factor.
 - Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of **1-chloropentan-2-one** is illustrated in the following diagram.

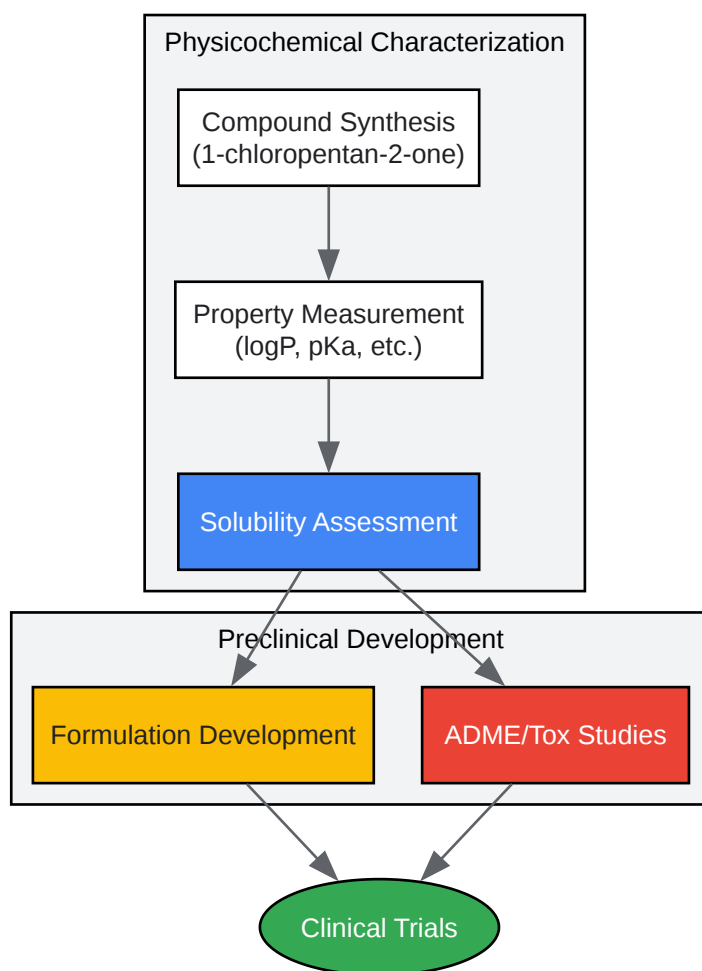


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Caption: A generalized workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

In the context of drug development, the solubility of a lead compound or intermediate like **1-chloropentan-2-one** is a critical parameter that influences its bioavailability and formulation development. The relationship between a compound's physicochemical properties, its solubility, and its progression through the drug discovery pipeline can be visualized as a logical pathway.



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Caption: Logical flow from physicochemical properties to clinical development.

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